6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione

Antiviral research HSV-1 helicase-primase DNA replication inhibitor

6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione (CAS 6972-74-3) is a synthetic 6-anilinouracil (6-AU) derivative possessing a pyrimidine-2,4-dione core substituted at the 6-position with a 3,4-dichloroanilino group. Its molecular formula is C₁₀H₇Cl₂N₃O₂, with a molecular weight of 272.09 g/mol and a calculated LogP of 2.11–2.19.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
CAS No. 6972-74-3
Cat. No. B5000312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione
CAS6972-74-3
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=CC(=O)NC(=O)N2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O2/c11-6-2-1-5(3-7(6)12)13-8-4-9(16)15-10(17)14-8/h1-4H,(H3,13,14,15,16,17)
InChIKeyLIRVMDIXHXAYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione (CAS 6972-74-3): Procurement-Relevant Identity and Structural Positioning


6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione (CAS 6972-74-3) is a synthetic 6-anilinouracil (6-AU) derivative possessing a pyrimidine-2,4-dione core substituted at the 6-position with a 3,4-dichloroanilino group [1]. Its molecular formula is C₁₀H₇Cl₂N₃O₂, with a molecular weight of 272.09 g/mol and a calculated LogP of 2.11–2.19 [1]. The compound belongs to the broader 6-anilinouracil chemotype, a class recognized for acting as competitive dGTP analogue inhibitors of DNA polymerases and helicase-primase complexes [2]. It is listed in authoritative databases under PubChem CID 247612 and ChEMBL ID CHEMBL52034 [3]. The 3,4-dichloro substitution pattern on the anilino ring distinguishes this compound from its 3,5-dichloro regioisomer and from non-halogenated 6-anilinouracil analogs, a distinction that has documented consequences for target engagement and selectivity profiles [2][4].

Why 6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione Cannot Be Interchanged with Generic 6-Anilinouracils


Although all 6-anilinouracils share a common pyrimidine-2,4-dione scaffold, the identity and position of substituents on the anilino ring are not interchangeable. The 6-anilinouracil pharmacophore functions as a competitive dGTP analogue wherein the anilino substituents interact with a unique, topography-sensitive binding pocket on the target polymerase or primase; consequently, subtle changes in chloro substitution pattern (e.g., 3,4- vs. 3,5-dichloro) or the introduction of polar groups at the meta/para positions produce divergent inhibition potency and selectivity profiles [1][2]. In the context of helicase-primase inhibition, 3,4- and 3,5-dichloroanilino derivatives of 2-aminopyrimidines both strongly inhibited primase activity, yet their potencies against viral DNA synthesis in infected cells differed substantially [2]. Furthermore, wider SAR studies on 6-anilinouracils demonstrate that halogen placement dictates whether a compound selectively inhibits bacterial DNA polymerase III (Gram-positive selective antimicrobial target) or viral DNA polymerase/primase, making untested generic substitution scientifically risky [1][3]. Procurement of an uncharacterized analog—even one with the same dichloro substitution but at different ring positions—will not replicate the target engagement profile documented for this specific 3,4-dichloro regioisomer.

Quantitative Head-to-Head and Class-Level Evidence: Why 6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione Is the Informed Procurement Choice


DNA Helicase-Primase Inhibition: 3,4-Dichloro vs. 3,5-Dichloro Regioisomer Activity Differential in HSV-1-Infected Cells

In the 6-anilinouracil series, the 3,4-dichloro and 3,5-dichloro substitution patterns produce quantitatively distinct antiviral profiles. The 3,4-dichloro derivative (compound 21 in the haloanilino series) inhibited virus-specific DNA synthesis in HCMV-infected HEL cells with selectivity for viral over cellular DNA synthesis, whereas the 3,5-dichloro regioisomer (compound 25) exhibited a different potency-selectivity balance [1]. In a related helicase-primase study, both 3,4- and 3,5-dichloroanilino derivatives of 2-aminopyrimidines strongly inhibited the primase activity of HSV-1 helicase-primase, but their concentrations required for inhibition of viral DNA synthesis in HSV-1-infected HeLa cells differed, reflecting regioisomer-dependent cellular activity [2]. For this specific compound (CAS 6972-74-3), BindingDB curates an IC50 of 2.00E+3 nM (2 µM) against DNA-dependent GTPase activity of HSV-1 helicase-primase in HSV-1-infected CV-1 cells, with a Ki of 330 nM against Bacillus subtilis DNA topoisomerase III [3][4]. These data demonstrate that the 3,4-dichloro substitution is not functionally equivalent to the 3,5-dichloro substitution; procurement of the wrong regioisomer will introduce uncontrolled variance into any replication study.

Antiviral research HSV-1 helicase-primase DNA replication inhibitor

Physicochemical Differentiation: Computed LogP and Lipophilicity Advantage Over Non-Halogenated 6-Anilinouracil Parent Compound

The 3,4-dichloro substituents confer a quantifiable increase in lipophilicity relative to the unsubstituted 6-anilinouracil parent (CAS 7269-15-0). The target compound has a calculated LogP of 2.11–2.19 (MolBiC: 2.1136; Chemsrc: 2.1866) [1]. In contrast, 6-(phenylamino)-1H-pyrimidine-2,4-dione (6-anilinouracil, CAS 7269-15-0) has a calculated LogP of approximately 0.88 under equivalent computational conditions, representing a LogP increase of approximately 1.2–1.3 units attributable solely to the 3,4-dichloro substitution . This physicochemical difference has documented consequences: the haloanilino series was explicitly designed to modulate hydrophobic interactions with the enzyme binding pocket, as established by Wright and colleagues in SAR studies where halogens at the meta and para positions maximized inhibition potency while polar substituents decreased activity [2]. The higher LogP of the 3,4-dichloro derivative relative to the parent 6-anilinouracil predicts enhanced passive membrane permeability, a relevant parameter for cell-based antiviral and antibacterial assays where intracellular target engagement is required [1][3].

Medicinal chemistry Physicochemical profiling LogP Membrane permeability

Chloro Substitution Pattern as a Determinant of Antibacterial vs. Antiviral Selectivity: Class-Level SAR Evidence Across the 6-Anilinouracil Family

The 6-anilinouracil (6-AU) chemotype has been systematically explored as inhibitors of two distinct target classes: bacterial DNA polymerase III/IIIC (Gram-positive antibacterial target) and viral helicase-primase/DNA polymerase (antiviral target). Wright and colleagues established that meta and para halogen substitution on the anilino ring maximizes inhibition potency against B. subtilis DNA polymerase III, while polar substituents substantially decrease activity [1]. In the antimicrobial 6-AU series, compounds such as 6-(3-ethyl-4-methylanilino)uracil (EMAU) and 6-(3,4-trimethyleneanilino)uracil (TMAU) achieved nanomolar-range inhibition of DNA polymerase IIIC with MIC values against staphylococci, streptococci, and enterococci typically in the range of 0.5–15 µg/mL [2][3]. The 3,4-dichloro substitution pattern in the target compound represents an intermediate halogenation strategy: the chlorine atoms provide hydrophobicity and steric bulk comparable to the alkyl-substituted antibacterial leads, yet the same pattern also supports antiviral helicase-primase inhibition as demonstrated in the HCMV and HSV-1 studies [4][5]. This dual potential distinguishes the 3,4-dichloro derivative from mono-halogenated or non-halogenated 6-AUs, which were less potent in both antiviral and antibacterial contexts [1][4]. Crucially, the 3,4-dichloro pattern has been explicitly validated in both antiviral and antibacterial enzyme assays, whereas the 3,5-dichloro pattern has published data primarily in the antiviral domain; for procurement decisions where target flexibility is valued, this broader validation profile is a discriminating factor [4][5].

Antibacterial discovery DNA polymerase IIIC Structure-activity relationship Gram-positive pathogens

Validated Synthetic Tractability and Literature-Documented Preparation Route vs. Undocumented Analogs

A synthesis route for 6-(3,4-dichloroanilino)-1H-pyrimidine-2,4-dione has been documented in the peer-reviewed literature by Wright and Brown (J Med Chem, 1980), establishing a verifiable preparation method with defined starting materials and conditions [1]. The compound is synthesized via reaction of 3,4-dichloroaniline with a suitable pyrimidine precursor, a route that has been reproduced and cited in subsequent haloanilino SAR studies [2][3]. The compound is also listed as an intermediate in antimalarial folate antagonist chemistry: formylation of the related 6-[[(3,4-dichlorophenyl)amino]methyl]-2,4-pteridinediamine produces N-[(2,4-diamino-6-pteridinyl)methyl]-N-(3,4-dichlorophenyl)formamide, demonstrating the broader utility of the 3,4-dichloroanilino-pyrimidine scaffold in medicinal chemistry programs [4]. In contrast, many closely related regioisomers (e.g., 2,3-dichloro, 2,5-dichloro anilino derivatives) lack published synthetic protocols or biological characterization, introducing significant reproducibility risk for procurement-dependent research programs.

Synthetic chemistry Chemical procurement Reproducibility Quality control

Best Research and Industrial Application Scenarios for 6-(3,4-Dichloroanilino)-1H-pyrimidine-2,4-dione Based on Quantitative Evidence


Antiviral Helicase-Primase Inhibitor Probe Development for Herpesvirus Drug Discovery Programs

This compound is suited as a starting scaffold for HSV-1 and HCMV helicase-primase inhibitor optimization. Its validated IC50 of 2 µM against HSV-1 helicase-primase GTPase in infected CV-1 cells, combined with documented HCMV DNA synthesis inhibition, provides a quantifiable baseline for medicinal chemistry derivatization [1][2]. The 3,4-dichloro substitution pattern has been explicitly studied in the haloanilino SAR literature, offering a rational framework for further structural modification of the anilino ring or uracil N3 position [2][3]. Procurement of this specific regioisomer—rather than the 3,5-dichloro alternative—ensures alignment with published selectivity data and avoids the undocumented activity profile of non-characterized analogs.

Gram-Positive Bacterial DNA Polymerase IIIC Inhibitor Screening Cascade

The compound's inhibitory activity against B. subtilis DNA topoisomerase III (Ki: 330–930 nM) and its structural membership in the 6-anilinouracil class—a validated dGTP-competitive inhibitor family for Gram-positive DNA polymerase III/IIIC—supports its use as a reference compound or screening hit in antibacterial discovery programs [1][4]. The 3,4-dichloro pattern falls within the halogen substitution space identified by Wright and Brown as optimal for polymerase III inhibition potency, making this compound a logical comparator when evaluating novel 6-AU analogs for antibacterial activity [4].

Physicochemical Benchmarking Standard for 6-Anilinouracil Analog Development

With well-characterized computed properties (LogP: 2.11–2.19; PSA: 77.75 Ų; MW: 272.09 g/mol) and known synthetic provenance, this compound serves as a reliable physicochemical reference point for analog design [5]. Its LogP increase of ~1.2 units relative to the non-halogenated 6-anilinouracil parent (LogP ~0.88) provides a calibrated lipophilicity benchmark useful for predicting membrane permeability trends across a congeneric series .

Synthetic Intermediate for Pteridine-Based Antifolate Medicinal Chemistry

The 3,4-dichloroanilino-pyrimidine scaffold has documented utility as a synthetic intermediate in antimalarial antifolate chemistry: the related 6-[[(3,4-dichlorophenyl)amino]methyl]-2,4-pteridinediamine undergoes formylation to yield N-[(2,4-diamino-6-pteridinyl)methyl]-N-(3,4-dichlorophenyl)formamide, a compound evaluated in Plasmodium berghei infection models [6]. This establishes a literature-validated precedent for deploying the 3,4-dichloroanilino-pyrimidine-2,4-dione core as a building block in pteridine and antifolate synthesis programs.

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